
Acetic acid, 2-(4-quinazolinylthio)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Essigsäure, 2-(4-Chinazolinylthio)-, Methylester ist eine chemische Verbindung, die zur Klasse der Chinazoline gehört. Diese Verbindung ist durch das Vorhandensein eines Chinazolinrings gekennzeichnet, der eine bicyclische Struktur aus kondensierten Benzol- und Pyrimidinringen ist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Essigsäure, 2-(4-Chinazolinylthio)-, Methylester beinhaltet typischerweise die Reaktion von 4-Chinazolinthiol mit Methylbromacetat. Die Reaktion wird in Gegenwart einer Base wie Kaliumcarbonat in einem organischen Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Die Reaktionsbedingungen umfassen in der Regel das Erhitzen des Gemisches auf eine Temperatur von etwa 80-100 °C für mehrere Stunden, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten, aber im größeren Maßstab beinhalten. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert und beinhaltet oft kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken wie Umkristallisation oder Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Essigsäure, 2-(4-Chinazolinylthio)-, Methylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Chinazolinring in seine Dihydro- oder Tetrahydroderivate umwandeln.
Substitution: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Hydrolyse kann mit wässriger Natriumhydroxid (NaOH) unter Rückflussbedingungen durchgeführt werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Dihydro- oder Tetrahydroderivate des Chinazolinrings.
Substitution: Die entsprechende Carbonsäure.
Wissenschaftliche Forschungsanwendungen
Essigsäure, 2-(4-Chinazolinylthio)-, Methylester hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Chinazolinderivate verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf sein Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Essigsäure, 2-(4-Chinazolinylthio)-, Methylester beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Der Chinazolinring kann mit Enzymen oder Rezeptoren interagieren, was zur Modulation biologischer Pfade führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch es krebshemmende Eigenschaften aufweist.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-(4-quinazolinylthio)-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of acetic acid, 2-(4-quinazolinylthio)-, methyl ester involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[[2-(Phenoxymethyl)-4-chinazolinyl]thio]essigsäuremethylester
- 4-Chinazolinthiol-Derivate
Einzigartigkeit
Essigsäure, 2-(4-Chinazolinylthio)-, Methylester ist aufgrund seiner spezifischen Strukturmerkmale wie dem Vorhandensein sowohl des Chinazolinrings als auch der Thioestergruppe einzigartig. Diese Merkmale tragen zu seiner besonderen chemischen Reaktivität und seinen potenziellen biologischen Aktivitäten bei und unterscheiden ihn von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C11H10N2O2S |
|---|---|
Molekulargewicht |
234.28 g/mol |
IUPAC-Name |
methyl 2-quinazolin-4-ylsulfanylacetate |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)6-16-11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
CSWLJKXXJYPPTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC1=NC=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine](/img/structure/B12114993.png)

![6-Methyl-1-(2-phenoxyethyl)-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12115005.png)
![4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine](/img/structure/B12115011.png)
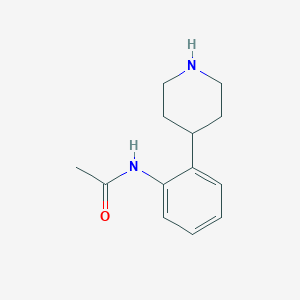
![Thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)-](/img/structure/B12115032.png)
![1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B12115038.png)
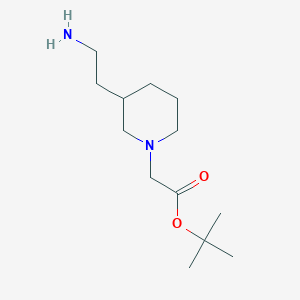
![Arsonic acid, [2-(acetylamino)phenyl]-](/img/structure/B12115057.png)
![4-[[1-[[1-[2-[[3-Methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12115058.png)
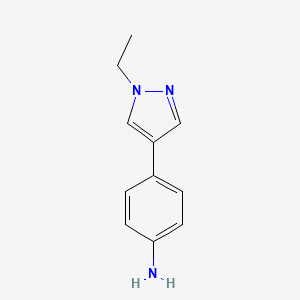
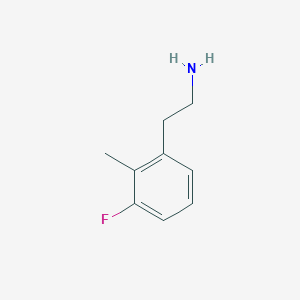
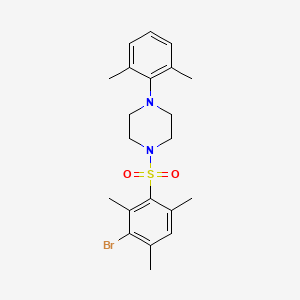
![4-fluoro-2-methyl-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12115081.png)
